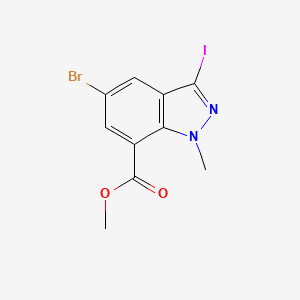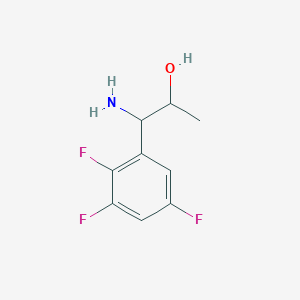![molecular formula C10H13N3OS B13050722 2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)
2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thieno[3,2-D]pyrimidine core structure imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic methods include:
Cyclization using formic acid: Heating 3-amino-thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones.
Cyclization using triethyl orthoformate: This method involves the use of triethyl orthoformate as a one-carbon source reagent.
Cyclization using dimethylformamide dimethylacetal (DMF-DMA): This method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with DMF-DMA.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Applications De Recherche Scientifique
2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, making it a promising candidate for developing new antitubercular agents.
Biological Studies: The compound can be used as a chemical probe to study the function of mycobacterial Cyt-bd under various physiological conditions.
Chemical Research: The unique structure of the compound makes it an interesting subject for studying structure-activity relationships (SAR) and developing new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL involves the inhibition of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. This enzyme is a key component of the bacterial respiratory chain and is involved in energy metabolism. By inhibiting Cyt-bd, the compound disrupts the energy production process in the bacteria, leading to its death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-D]pyrimidin-4-amines: These compounds share the same core structure and have similar biological activities.
Thieno[2,3-D]pyrimidin-4(3H)-ones: These compounds also have a thienopyrimidine core but differ in the position of the nitrogen atoms and the presence of a carbonyl group.
Uniqueness
2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL is unique due to the presence of the tert-butyl group at the 6-position, which can influence its chemical reactivity and biological activity. Additionally, the hydroxyl group at the 4-position provides opportunities for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C10H13N3OS |
|---|---|
Poids moléculaire |
223.30 g/mol |
Nom IUPAC |
2-amino-6-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13N3OS/c1-10(2,3)6-4-5-7(15-6)8(14)13-9(11)12-5/h4H,1-3H3,(H3,11,12,13,14) |
Clé InChI |
KYGHPSOWOUHFAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(S1)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


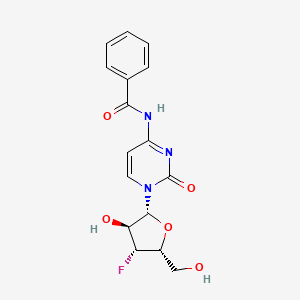
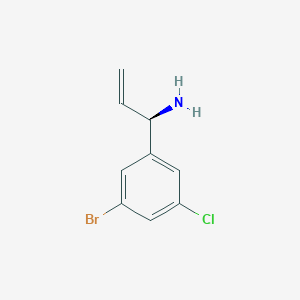


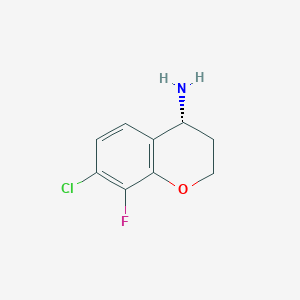
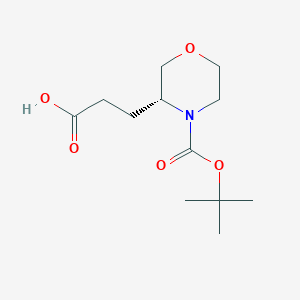
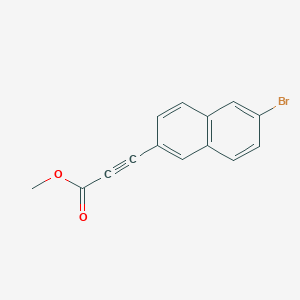
![(1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13050697.png)

